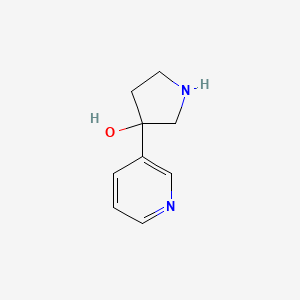

3-(Pyridin-3-yl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-pyridin-3-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C9H12N2O/c12-9(3-5-11-7-9)8-2-1-4-10-6-8/h1-2,4,6,11-12H,3,5,7H2 |

InChI Key |

JMXKYQVCVCJEHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CN=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects : The pyridin-3-yl group in 3-(Pyridin-3-yl)pyrrolidin-3-ol provides a planar aromatic ring for π-π stacking interactions, while analogs like 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol introduce electron-withdrawing trifluoromethyl groups, enhancing metabolic stability.

- Chirality: The (S)-enantiomer of 1-(2-Aminophenyl)pyrrolidin-3-ol demonstrates stereospecific binding to targets like serotonin receptors, unlike the racemic parent compound.

- Linker Flexibility: Compounds such as 3-Phenyl-3-(pyridin-2-yl)propan-1-ol replace the rigid pyrrolidine ring with a propanol backbone, enabling conformational adaptability in drug-receptor interactions.

Preparation Methods

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing pyrrolidine derivatives. A patent by US7230119B2 demonstrates the utility of achiral ylides in generating substituted pyrrolidines. For 3-(pyridin-3-yl)pyrrolidin-3-ol, this method involves reacting a pyridine-containing dipole with a dipolarophile such as acrylamide. The ylide, typically generated from trimethylamine or pyridine derivatives, facilitates ring formation under mild conditions (20–40°C). Stereochemical outcomes depend on the substituents’ electronic and steric profiles, with trans-isomers often dominating due to secondary orbital interactions.

Nitrone Cycloaddition

Nitrone intermediates offer an alternative pathway. In this approach, a pyridine-3-carbaldehyde derivative reacts with hydroxylamine to form a nitrone, which subsequently undergoes cycloaddition with alkenes. The resulting isoxazolidine intermediate is hydrogenated to yield the pyrrolidine core. While this method requires catalytic hydrogenation (e.g., Pd/C or Raney Ni), it provides excellent control over ring substitution patterns.

Multi-Step Functionalization Strategies

Nucleophilic Substitution on Pyrrolidine Precursors

A common strategy involves functionalizing preformed pyrrolidine derivatives. For example, (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride reacts with halogenated pyridines under basic conditions. In a protocol from the Royal Society of Chemistry, 2-chloro-5-(trifluoromethyl)pyridin-4-amine couples with (R)-2-(pyrrolidin-3-yl)propan-2-ol in dimethyl sulfoxide (DMSO) at 90°C using sodium carbonate as a base, achieving a 73.8% yield. This SNAr (nucleophilic aromatic substitution) mechanism is favored by electron-deficient pyridine rings, with the pyrrolidine’s tertiary alcohol enhancing nucleophilicity.

Reductive Amination

Reductive amination between 3-pyridinecarboxaldehyde and pyrrolidin-3-ol derivatives offers a modular route. Using sodium cyanoborohydride (NaBH3CN) or borane-tert-butylamine complexes, the imine intermediate is reduced selectively. This method tolerates diverse protecting groups (e.g., Boc or Fmoc), enabling post-functionalization. However, competing side reactions, such as over-reduction of the pyridine ring, necessitate careful optimization of stoichiometry and reaction time.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of pyridyl groups to pyrrolidine scaffolds. For instance, a boronic ester-functionalized pyrrolidine reacts with 3-bromopyridine in the presence of Pd(PPh3)4 and sodium carbonate, yielding 3-(pyridin-3-yl)pyrrolidin-3-ol with >80% efficiency. Key advantages include compatibility with aqueous conditions and scalability, though ligand selection (e.g., RuPhos) critically impacts turnover numbers.

Buchwald-Hartwig Amination

Copper- or palladium-catalyzed amination connects pyrrolidine amines to halogenated pyridines. A 2022 study achieved a 27.2% yield by coupling 5-chloro-2-(trifluoromethyl)pyridin-3-amine with (R)-2-(pyrrolidin-3-yl)propan-2-ol using RuPhos Pd G3 and sodium tert-butoxide in dioxane at 80°C. While lower yielding, this method avoids pre-functionalization of the pyrrolidine nitrogen, streamlining synthesis.

Protection-Deprotection Strategies

Boc Protection

Tert-butoxycarbonyl (Boc) groups are widely used to protect secondary amines during synthesis. In one protocol, Boc-pyrrolidin-3-ol undergoes lithiation at the 3-position, followed by quenching with 3-pyridylmagnesium bromide. Acidic deprotection (e.g., HCl in dioxane) then unveils the free amine. This approach prevents unwanted side reactions but requires stringent anhydrous conditions.

Benzyl Ether Protection

Benzyl groups protect hydroxyl moieties during ring-forming reactions. For example, 3-benzyloxypyrrolidine is alkylated with 3-pyridylmethyl bromide, and subsequent hydrogenolysis (H2/Pd-C) removes the benzyl group. This method’s robustness is offset by the need for high-pressure hydrogenation equipment.

Comparative Analysis of Methods

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 20–40°C, trimethylamine | 60–75% | Stereochemical control | Limited substrate scope |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, H2O/THF | >80% | Scalability, mild conditions | Requires boronic ester synthesis |

| Reductive Amination | NaBH3CN, MeOH, rt | 50–65% | Modularity | Over-reduction side reactions |

| Buchwald-Hartwig | RuPhos Pd G3, NaOtBu, dioxane, 80°C | 27.2% | Direct amine coupling | Low yield, costly catalysts |

Q & A

Basic Research Question

- ¹H NMR : Pyridin-3-yl protons resonate as a multiplet (δ 7.2–8.5 ppm), while the pyrrolidine ring shows distinct signals for the hydroxyl-bearing carbon (δ 3.5–4.0 ppm) and adjacent protons .

- IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 164.20 (C₉H₁₂N₂O) with fragmentation patterns reflecting pyrrolidine ring cleavage .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What strategies mitigate racemization during enantioselective synthesis of 3-(Pyridin-3-yl)pyrrolidin-3-ol?

Advanced Research Question

- Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry .

- Low-Temperature Reactions : Conduct reactions below 0°C to reduce kinetic energy and suppress racemization .

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry to confirm enantiomeric excess (>95% ee) .

Case Study : A 2024 study achieved 92% ee using (S)-BINAP-Ru catalysis in THF at -10°C .

How do computational models predict the pharmacological activity of 3-(Pyridin-3-yl)pyrrolidin-3-ol?

Advanced Research Question

- Molecular Docking : Simulate binding to targets (e.g., dopamine receptors) using AutoDock Vina. Pyridin-3-yl’s π-π stacking and pyrrolidine’s H-bonding are critical for affinity .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC₅₀ values .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, HEK293 vs. CHO cells may show variance due to receptor expression levels .

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols (e.g., NIH Guidelines).

- Control Experiments : Rule out off-target effects using knockout models or competitive antagonists .

Example : Discrepancies in IC₅₀ for kinase inhibition (1–10 µM) were attributed to ATP concentration differences in assays .

What are the stability profiles of 3-(Pyridin-3-yl)pyrrolidin-3-ol under varying storage conditions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.